2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Overview
Description
The compound is also known as ({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate .
Molecular Structure Analysis
The molecular formula of the compound is C19H19NO5 . The IUPAC name is 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid . The InChI and SMILES strings are also available .
Scientific Research Applications
Synthesis and Modification
- The reactions of 9-aminofluorene derivatives, which are structurally similar to the compound , have been studied for the formation of various derivatives including N-carbethoxy derivatives and substituted ammonium carbamates (Neish, 2010).
- A method for the preparation of enantiomerically pure Fmoc-protected amino acids from N-[N'-(Fmoc)amino]acylsultams has been developed (Oppolzer & Lienard, 1992).
- The synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids has been reported (Ellmerer-Müller et al., 1998).
Application in Peptide Synthesis
- The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been described. These methods are suitable for large-scale preparation and have been fully characterized (Šebesta & Seebach, 2003).
- Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared for the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Advanced Chemical Syntheses
- A novel PPAR α/γ dual agonist was synthesized using a stereoselective synthesis approach, showcasing the potential of this chemical class in the development of potent agents (Qian et al., 2015).
- The use of the Fmoc (Fluoren-9-ylmethoxycarbonyl) group as a protective group in the synthesis of peptides, especially for ‘difficult sequences’, highlights its utility in peptide chemistry (Johnson et al., 1993).
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-methylsulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-29(26,27)22(12-19(23)24)11-10-21-20(25)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,21,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSKDGKSEBRUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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